N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromene ring, a diethylamino group, and a chlorophenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with a suitable chromene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures, often ranging from room temperature to reflux conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-chlorophenyl)-benzenesulfonamide
- 4-chloro-2-(phenylsulfonyl)aniline
- N-(4-chlorophenyl)-N,N-diethylamine
Uniqueness
What sets N-(4-chlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide apart from these similar compounds is its unique chromene ring structure combined with the diethylamino and chlorophenyl groups
Properties
Molecular Formula |
C20H20ClN3O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-(diethylamino)-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-24(4-2)16-10-5-13-11-17(19(22)26-18(13)12-16)20(25)23-15-8-6-14(21)7-9-15/h5-12,22H,3-4H2,1-2H3,(H,23,25) |
InChI Key |
QLCMFTRZXOZMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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